Ethyl 5-acenaphthoylformate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to Ethyl 5-acenaphthoylformate involves complex organic reactions. For example, the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by acetylation, demonstrates the intricate steps involved in producing acetylated products, showcasing the methodological approaches in synthesizing similar compounds (Kusakiewicz-Dawid et al., 2007). Additionally, the synthesis of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate provides insights into the procedures for creating structurally complex molecules (Liang Xiao-lon, 2015).

Molecular Structure Analysis

The molecular structure and conformation of compounds similar to Ethyl 5-acenaphthoylformate, such as ethyl acetate, have been extensively studied using techniques like gas electron diffraction to determine their structural parameters and stable conformers (Sugino et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 5-acenaphthoylformate and its derivatives highlight the reactivity of such compounds. For instance, the radical ions of acenaphtho[1,2-b][1,4]dithiine derivatives undergo significant transformations, providing insights into the chemical behavior and properties of these molecules (Bryce et al., 1999).

Physical Properties Analysis

The study of ethyl acetate's molecular structure and conformation via gas electron diffraction also sheds light on its physical properties, such as torsional vibrations and potential functions, which are crucial for understanding the physical behavior of Ethyl 5-acenaphthoylformate-related compounds (Sugino et al., 1991).

Chemical Properties Analysis

The chemical properties of Ethyl 5-acenaphthoylformate and related molecules can be inferred from studies on the enantioselective hydrogenation of ethyl benzoylformate, demonstrating the influence of catalysts on product specificity and yield, which is vital for understanding the chemical properties and reactivity of such compounds (Sutyinszki et al., 2002).

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Properties of Chemical Fractions

Research on Euphorbia royleana demonstrates the immunosuppressive properties of its ethyl acetate fraction, highlighting the potential of chemical extracts in modulating immune responses. This study indicates the broader interest in chemical compounds for immunological applications (Bani et al., 2005).

Antimicrobial Applications

The functionalization of ethylene vinyl acetate with antimicrobial nanoparticles provides an example of how chemical modifications can enhance the resistance of materials to microbial colonization, relevant for medical device manufacturing (Wood et al., 2014).

Anti-Plasmodial Activity

Isolation of compounds from the stem bark of Erythrina abyssinica with anti-plasmodial activity against Plasmodium falciparum strains showcases the potential of naturally derived chemicals in addressing parasitic infections (Yenesew et al., 2004).

Green Chemistry in Organic Synthesis

The development of green Suzuki coupling reactions for synthesizing biaryls like ethyl (4-phenylphenyl)acetate underlines the importance of environmentally friendly methods in chemical synthesis, with potential applications in drug development (Costa et al., 2012).

Eigenschaften

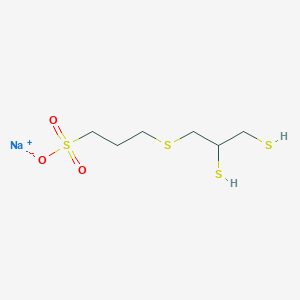

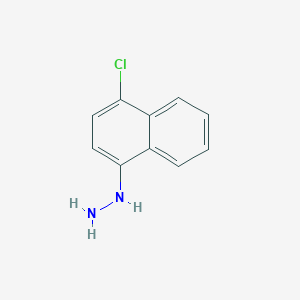

IUPAC Name |

ethyl 2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOBJOVWXOXLHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641282 |

Source

|

| Record name | Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-acenaphthoylformate | |

CAS RN |

101110-21-8 |

Source

|

| Record name | Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)

![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)

![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)

![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)